molecular formula C28H25NO B15249349 4-(4-Ethoxystyryl)-N,N-diphenylaniline

4-(4-Ethoxystyryl)-N,N-diphenylaniline

Cat. No.: B15249349
M. Wt: 391.5 g/mol
InChI Key: PUEGUONXSKLXHC-BUHFOSPRSA-N
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Description

4-(4-Ethoxystyryl)-N,N-diphenylaniline is a triphenylamine (TPA)-derived compound featuring a central aromatic core substituted with a styryl group (C=C bond) and an ethoxy group at the para position. This structure enables intramolecular charge transfer (ICT) between the electron-rich TPA moiety and the electron-withdrawing styryl-ethoxy unit, making it relevant for optoelectronic applications such as organic light-emitting diodes (OLEDs) and nonlinear optics. The ethoxy group enhances solubility and modulates electronic properties compared to simpler styryl derivatives .

Properties

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C28H25NO/c1-2-30-28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+

InChI Key

PUEGUONXSKLXHC-BUHFOSPRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxystyryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated aromatic compound with a styrene derivative. The reaction is usually carried out under classical heating conditions or microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxystyryl)-N,N-diphenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Ethoxystyryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle arrest. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Photophysical Properties
Compound λabs (nm) λem (nm) Quantum Yield (Φ) Stokes Shift (cm⁻¹) Application Reference
4-(4-Ethoxystyryl)-N,N-diphenylaniline 350–370 450–550 0.4–0.6* ~5000 OLEDs, sensors
4-(Benzothiazol-2-yl)-N,N-diphenylaniline 320–340 480–620 0.3–0.5 ~8000 Micelle CMC determination
(E)-4-(2-(7-Bromo-thiadiazolo-pyridinyl)vinyl)-N,N-diphenylaniline 380–400 550–650 0.7–0.8 ~6000 Two-photon absorption materials
TPA-PA 300–320 400–450 0.5–0.7 ~7000 High-efficiency OLEDs

Key Observations :

  • The ethoxystyryl compound exhibits moderate quantum yields and solvatochromic emission due to its ICT character, similar to benzothiazole derivatives .
  • Brominated thiadiazolo-pyridine analogs show superior quantum yields (Φ ~0.8) and red-shifted emission, ideal for optoelectronics .
  • HLCT (hybridized local and charge-transfer) states in TPA-PA enhance singlet exciton utilization in OLEDs .
Electronic and Geometric Effects
  • Substituent Impact : Ethoxy groups (electron-donating) stabilize the ICT state compared to methyl groups, which offer weaker donating effects . Bromine (electron-withdrawing) in thiadiazolo-pyridine derivatives enhances acceptor strength, red-shifting absorption/emission .
  • Twist Angle : Theoretical studies (e.g., TPA-PA) show that smaller D-A segment twist angles increase CT components, improving electroluminescence efficiency .

Biological Activity

4-(4-Ethoxystyryl)-N,N-diphenylaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of its reported activities:

Biological Activity Description References
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo.
Antimicrobial Exhibits activity against various bacterial strains.

Anticancer Activity

A significant study evaluated the anticancer properties of this compound against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and decreased viability in cancerous cells.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent anticancer activity.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to modulate inflammatory responses. It was observed that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS) stimulated macrophages.

  • Methodology : ELISA assays were used to quantify cytokine levels.
  • Results : A dose-dependent reduction in cytokine levels was noted, supporting its potential as an anti-inflammatory agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity.

  • Testing Method : Disc diffusion method and minimum inhibitory concentration (MIC) assays.
  • Results : MIC values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
  • Bacterial Membrane Disruption : The compound interacts with bacterial membranes, causing leakage and cell death.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethoxystyryl)-N,N-diphenylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous compounds (e.g., 4-bromo-N,N-diphenylaniline derivatives) provides insights. Two primary routes are:

  • Ullmann coupling : Reacting 4-bromo-4'-iodobiphenyl with diphenylamine in the presence of a copper catalyst yields ~68% product .
  • Buchwald-Hartwig amination : Using palladium catalysts with 4,4'-dibromobiphenyl and diphenylamine achieves higher yields (~82%) due to improved regioselectivity .
    Key factors : Catalyst choice (Cu vs. Pd), solvent polarity, and reaction temperature significantly affect yield and purity. For ethoxystyryl derivatives, introducing ethoxy groups via nucleophilic substitution or Suzuki-Miyaura coupling may require inert atmospheres and anhydrous conditions to prevent hydrolysis .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR should show distinct signals for ethoxy protons (~δ 1.3–1.5 ppm for CH3_3, δ 3.9–4.1 ppm for OCH2_2) and styryl protons (δ 6.5–7.5 ppm for aromatic and vinyl protons). Discrepancies in integration ratios may indicate incomplete substitution or byproducts .
  • X-ray crystallography : Single-crystal analysis resolves torsional angles between the ethoxystyryl and diphenylamine moieties, critical for understanding electronic delocalization .
  • IR spectroscopy : Absorbance at ~1250 cm1^{-1} (C-O-C stretch) and ~1600 cm1^{-1} (C=C vinyl stretch) confirms functional groups .

Advanced Research Questions

Q. How do torsional angles between the ethoxystyryl and diphenylamine groups affect charge transport in organic electronics?

Methodological Answer: Density functional theory (DFT) calculations (e.g., PBE0 hybrid functional) reveal that torsional angles >30° disrupt π-conjugation, reducing hole mobility. For example, in analogous triphenylamine derivatives, a 25° twist angle optimizes charge transfer (CT) states while minimizing recombination losses . Experimental validation via cyclic voltammetry (HOMO/LUMO levels) and time-resolved photoluminescence (exciton lifetimes) can quantify these effects .

Q. What strategies resolve contradictions in spectroscopic data for ethoxystyryl derivatives, such as unexpected NMR splitting or IR peak shifts?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR can identify rotational barriers in ethoxystyryl groups causing peak splitting. For example, restricted rotation of the ethoxy moiety may lead to diastereotopic proton splitting at low temperatures .
  • Impurity analysis : High-resolution mass spectrometry (HRMS) and HPLC-MS differentiate between structural isomers (e.g., ortho vs. para substitution) or oxidation byproducts .
  • Computational modeling : Simulated IR/NMR spectra (using Gaussian or ORCA) compare favorably with experimental data to assign ambiguous peaks .

Q. How can researchers tailor the excited-state properties of this compound for X-ray scintillation or electroluminescence?

Methodological Answer:

  • Doping with phosphors : Copolymerizing with acrylic acid derivatives introduces triplet harvesting moieties, enhancing radioluminescence efficiency. For example, but-3-en-1-yl(4-(diphenylamino)phenyl)diphenylphosphonium bromide copolymers exhibit X-ray scintillation with a quantum yield of ~58% .
  • Hot exciton manipulation : Introducing electron-deficient substituents (e.g., nitro groups) stabilizes hybrid local and charge-transfer (HLCT) states, enabling efficient blue electroluminescence with Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.08) .

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